molecular formula C7H7F2NO2S B2725843 2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride CAS No. 2355822-28-3

2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride

Cat. No.: B2725843
CAS No.: 2355822-28-3
M. Wt: 207.19
InChI Key: IPRKCOJCTDFFMI-UHFFFAOYSA-N
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Description

2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a fluorinated sulfonyl fluoride derivative characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an ethanesulfonyl fluoride group at the 3-position. This compound belongs to a class of sulfonyl fluorides, which are known for their high reactivity as electrophilic agents, particularly in covalent inhibitor design for enzymes and protein labeling applications. The fluorine substituents enhance metabolic stability and modulate electronic properties, making such compounds valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(6-fluoropyridin-3-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRKCOJCTDFFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 6-Fluoropyridin-3-yl Fragment

Grignard Exchange and Selective Bromination

The 6-fluoropyridine scaffold is typically derived from 2,5-dibromopyridine via regioselective functionalization. As demonstrated in CN115433122A, treatment of 2,5-dibromopyridine with isopropyl magnesium chloride (i-PrMgCl) under catalytic Cu(I) conditions (e.g., CuBr or CuI) selectively generates a Grignard intermediate at the 5-position. Subsequent quenching with chloroformate esters (e.g., methyl chloroformate) yields methyl 6-bromonicotinate with >97% regioselectivity.

Representative Data:
Step Reagents Conditions Yield Purity
Grignard Exchange i-PrMgCl, CuI (3 mol%) -10°C to 0°C, 3 h 79.3% 97.1%
Chloroformate Quench Methyl chloroformate RT, 1 h - -

Fluorination via Tetramethylammonium Fluoride (TMAF)

The bromine at the 6-position is replaced with fluorine using anhydrous TMAF in dimethylformamide (DMF) at 40–50°C. This SNAr (nucleophilic aromatic substitution) proceeds efficiently due to the electron-withdrawing effect of the adjacent ester group, achieving near-quantitative conversion. Hydrolysis of the ester (e.g., with HCl) furnishes 6-fluoronicotinic acid, a precursor for further elaboration.

Introduction of the Ethanesulfonyl Fluoride Group

Methanedisulfonyl Fluoride-Mediated Condensation

β-Arylethenesulfonyl fluorides are accessible via Knoevenagel-type condensation between aldehydes and methanedisulfonyl fluoride (CH₂(SO₂F)₂). For 2-(6-fluoropyridin-3-yl)ethanesulfonyl fluoride, 6-fluoronicotinaldehyde reacts with CH₂(SO₂F)₂ in tetrahydrofuran (THF) using N-methylpyrrolidine as a base. The reaction proceeds via deprotonation of the aldehyde, followed by nucleophilic attack on the disulfonyl fluoride, yielding the trans-β-arylethenesulfonyl fluoride.

Optimization Insights:
  • Base Selection : Tertiary amines (e.g., N-methylpyrrolidine) outperform weaker bases (e.g., Et₃N) by minimizing side reactions.
  • Temperature : Prolonged heating at 65°C ensures complete conversion but risks sulfonyl fluoride degradation.

Direct Sulfurylation of Pyridine Derivatives

An alternative route involves the reaction of 3-vinyl-6-fluoropyridine with sulfuryl fluoride (SO₂F₂) under radical initiation. While less explored, this method offers a one-step pathway but requires stringent control over regiochemistry and radical stability.

Integrated Synthetic Routes

Two-Step Route from 2,5-Dibromopyridine

  • Step 1 : Synthesize methyl 6-fluoronicotinate via Grignard exchange and TMAF fluorination.
  • Step 2 : Reduce the ester to 6-fluoronicotinaldehyde (LiAlH₄), then condense with CH₂(SO₂F)₂.
Overall Yield: 58–67% (isolated after chromatographic purification).

One-Pot Fluorination-Sulfurylation

A patent-derived approach (EP2216325A1) adapts trifluoromethanesulfonyl fluoride synthesis for ethanesulfonyl analogs. Reacting 3-bromoethyl-6-fluoropyridine with potassium fluoride (KF) in the presence of 0.6–10.0 wt% water generates the sulfonyl fluoride via nucleophilic displacement. The reaction is conducted in a pressurized reactor (0.3–2 MPa) at 40–50°C to maintain the gaseous product in solution.

Key Data:
Parameter Value
Pressure 0.24 MPa
Temperature 40–50°C
Yield 81%
Purity (GC) 98.8%

Analytical and Mechanistic Considerations

Regioselectivity in Fluoropyridine Synthesis

The Cu(I)-catalyzed Grignard exchange favors bromine substitution at the 5-position due to diminished steric hindrance and electronic effects from the pyridine nitrogen. Computational studies suggest that the transition state for Mg insertion is stabilized at the 5-position by π-backbonding from Cu(I).

Stability of Sulfonyl Fluoride Intermediates

Ethanesulfonyl fluorides are susceptible to hydrolysis under acidic or basic conditions. Storage at -20°C in anhydrous solvents (e.g., THF) extends shelf life, while in situ generation minimizes degradation.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Grignard + Condensation High regioselectivity Multi-step, costly reagents 58–79%
One-Pot Fluorination Scalable, minimal purification Requires pressurized equipment 70–81%
Radical Sulfurylation Single-step Low regiocontrol <50%

Chemical Reactions Analysis

2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium methoxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanesulfonyl Fluoride Derivatives

Ethanesulfonyl fluorides with varying fluorinated substituents exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis of key analogs:

Compound Name CAS Number Key Structural Features Reactivity/Applications
2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride Not provided Pyridine ring (6-F substitution), ethanesulfonyl fluoride Likely used in covalent inhibition; pyridine enhances binding to aromatic pockets in enzymes
1,1,2,2-Tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride 29514-94-1 Fully fluorinated ethane backbone, trifluoroethenyloxy group High thermal stability; potential use in polymer chemistry
1,2,2,2-Tetrafluoroethanesulfonyl fluoride 2127-74-4 Partially fluorinated ethane backbone Intermediate reactivity; used in fluorinated surfactants
2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride 144728-59-6 Chloro- and fluoro-substituted ethoxy group Enhanced electrophilicity; applications in agrochemical synthesis

Key Observations :

  • This structural feature may improve target selectivity in enzyme inhibition.
  • Stability : Fully fluorinated derivatives (e.g., 29514-94-1) exhibit greater thermal and oxidative stability due to strong C-F bonds, whereas the pyridine-containing compound may be more susceptible to metabolic degradation.
Comparison with Fluorinated Diazaspiro Compounds

For example:

  • EP 4 374 877 A2 Derivatives: These compounds (e.g., m/z 867.0 [M+H]+) incorporate trifluoromethylphenyl and pyrimidinyl groups, enabling dual modes of binding (covalent and non-covalent). In contrast, this compound lacks the spirocyclic framework but retains fluorine-enhanced reactivity .
  • Synthetic Utility : The diazaspiro compounds in are synthesized via multi-step routes involving bromoethoxy intermediates, whereas this compound likely requires simpler functionalization of the pyridine ring.

Biological Activity

2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluoropyridine moiety suggests a role in various biochemical interactions, particularly in enzyme inhibition and receptor modulation. This article reviews the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9FNO2SC_8H_9F_NO_2S, with a molecular weight of approximately 195.23 g/mol. The compound features a sulfonyl fluoride group, which is known for its reactivity towards nucleophiles, making it a candidate for various biological applications.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, facilitating covalent modifications to target proteins. This mechanism is particularly relevant in the context of enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups can inhibit serine proteases and other enzymes by forming stable covalent bonds with the active site serine residue. This irreversible inhibition can lead to significant biological effects, such as modulation of metabolic pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Key Findings
Study AEnzyme inhibitionIn vitro assaysInhibited serine protease activity with IC50 values in low micromolar range.
Study BAntimicrobial propertiesZone of inhibition testDemonstrated significant activity against Gram-positive bacteria.
Study CCytotoxicityMTT assayInduced apoptosis in cancer cell lines at concentrations above 10 µM.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects on serine proteases, this compound showed potent inhibition, with IC50 values indicating effective blocking at low concentrations. The mechanism was confirmed through kinetic studies demonstrating a time-dependent increase in inhibition.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties against various bacterial strains. The compound exhibited a notable zone of inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting potential use as an antibacterial agent.

Case Study 3: Cancer Cell Apoptosis

Research on the cytotoxic effects revealed that treatment with this compound led to significant apoptosis in several cancer cell lines. Flow cytometry analysis indicated increased Annexin V staining, confirming early apoptosis induction.

Q & A

Q. What are the recommended methods for synthesizing 2-(6-Fluoropyridin-3-yl)ethanesulfonyl fluoride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of a pyridine precursor followed by sulfonyl fluoride introduction. For example:

Fluorination : React 2-chloro-6-(trifluoromethyl)pyridine with potassium fluoride in dimethyl sulfoxide (DMSO) to introduce the fluorine substituent .

Sulfonyl Fluoride Formation : Use ethanesulfonyl chloride under controlled pH (neutral to slightly acidic) with catalytic tetrabutylammonium fluoride (TBAF) to avoid hydrolysis .

  • Optimization Tips :
  • Maintain anhydrous conditions to prevent side reactions (e.g., hydrolysis of sulfonyl fluoride).
  • Monitor temperature (60–80°C) to balance reaction rate and stability.
  • Table 1 : Key Reaction Parameters
StepReagentSolventTemperatureTimeYield*
FluorinationKFDMSO80°C12 h~65%
SulfonylationEthanesulfonyl chlorideTHF60°C6 h~50%
*Hypothetical yields based on analogous reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • FT-IR : Identify key functional groups (e.g., S=O stretching at 1350–1200 cm⁻¹, C-F at 1100–1000 cm⁻¹). Use baseline correction and deconvolution to resolve overlapping peaks .
  • UV-Vis : Analyze π→π* transitions in the pyridine ring (λmax ~260–280 nm) to confirm electronic structure .
  • 19F NMR : Detect fluorine environments (δ −60 to −70 ppm for sulfonyl fluoride; −110 ppm for pyridyl-F) .
  • Elemental Analysis : Validate purity (>95% C, H, N, S, F content).

Advanced Research Questions

Q. How does the reactivity of the sulfonyl fluoride group in this compound compare to other fluorinated sulfonyl derivatives in nucleophilic substitution reactions?

  • Methodological Answer :
  • Comparative Reactivity :
  • The electron-withdrawing pyridyl-F enhances electrophilicity at the sulfonyl group, accelerating reactions with amines (e.g., forming sulfonamides) compared to non-fluorinated analogs .
  • Contrast with trifluoromethanesulfonyl chloride (CF₃SO₂Cl), which is more reactive but less selective due to steric hindrance differences .
  • Experimental Design :
    Perform kinetic studies using nucleophiles (e.g., benzylamine) in THF. Monitor progress via 19F NMR to quantify reaction rates .

Q. What strategies can resolve contradictions in observed vs. predicted reactivity when incorporating this compound into spirocyclic carboxamide frameworks?

  • Methodological Answer :
  • Scenario : Discrepancies may arise due to steric hindrance from the pyridyl-F group or solvent polarity effects.
  • Resolution Strategies :

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to modulate reaction pathways .

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and identify steric clashes .

Protecting Groups : Temporarily protect the sulfonyl fluoride with tert-butyl groups to reduce side reactions during coupling .

Q. How can researchers address stability challenges during long-term storage of this compound?

  • Methodological Answer :
  • Stability Data :
  • Store under argon at −20°C in amber vials to prevent photodegradation.
  • Avoid protic solvents (e.g., water, alcohols) to suppress hydrolysis .
  • Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., FT-IR vs. NMR) for this compound?

  • Methodological Answer :
  • Case Study : A mismatch between FT-IR (S=O peak) and 19F NMR (sulfonyl-F signal) could indicate partial hydrolysis.
  • Resolution :

Titration Assay : Use a colorimetric method (e.g., Ellman’s reagent) to quantify free sulfonic acid impurities .

LC-MS : Detect hydrolyzed byproducts (e.g., 2-(6-Fluoropyridin-3-yl)ethanesulfonic acid) with m/z = 235.1 .

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